4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-
Description
The compound 4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]- is a structurally complex molecule featuring:
- A thiazole ring fused to a propanoic acid backbone.
- A cyclohexylmethyl group attached to a bicyclic octahydro-2-oxocycloocta[b]pyridine moiety.
- A carbonyl-amino linkage bridging the thiazole and bicyclic systems.
The cyclohexylmethyl substituent enhances lipophilicity, which may influence membrane permeability and pharmacokinetics compared to simpler analogs .
Properties
IUPAC Name |
3-[2-[[1-(cyclohexylmethyl)-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c29-22(30)13-12-19-16-33-25(26-19)27-23(31)20-14-18-10-6-1-2-7-11-21(18)28(24(20)32)15-17-8-4-3-5-9-17/h14,16-17H,1-13,15H2,(H,29,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBONVBDFTYUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030400 | |
| Record name | S-444,823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885490-15-3 | |
| Record name | 2-[[[1-(Cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-4-thiazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885490-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(1-(Cyclohexylmethyl)-2-oxo-1H,2H,5H,6H,7H,8H,9H,10H-cycloocta(b)pyridine-3-amido)-1,3-thiazol-4-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885490153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-444,823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(1-(CYCLOHEXYLMETHYL)-2-OXO-1H,2H,5H,6H,7H,8H,9H,10H-CYCLOOCTA(B)PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVJ8QDQ4QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-Thiazolepropanoic acid, particularly the compound 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-, is a novel derivative with potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that can influence its biological activity. Its molecular formula is , and it has a molecular weight of 398.55 g/mol. The presence of thiazole and cyclohexylmethyl groups suggests potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolepropanoic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
Table 1: Cytokine Inhibition by Thiazolepropanoic Acid Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|---|
| Compound A | 44% | 10% | 79% |
| Compound B | 60% | 5% | 68% |
| Compound C | 50% | 0% | 65% |
Antimicrobial Activity
The antimicrobial properties of thiazolepropanoic acid derivatives have been evaluated against various bacterial strains. Compounds showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Table 2: Antimicrobial Efficacy of Thiazolepropanoic Acid Derivatives
| Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 15 | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that certain derivatives may possess anticancer properties. For example, some compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The IC50 values for these compounds ranged from 27.3 µM to over 100 µM, indicating varying levels of potency .
Case Studies
- Inflammation Model in Rats : A study assessed the anti-inflammatory effects of thiazolepropanoic acid derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
- Antimicrobial Screening : Another investigation involved testing the antimicrobial activity of these derivatives against clinical isolates from patients with infections. The results indicated that certain derivatives were effective against resistant strains of bacteria, highlighting their potential clinical relevance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Substituent Effects: The cyclohexylmethyl group in the target compound introduces steric bulk, reducing rotational freedom compared to the p-tolyl or nitrobenzylidene groups in analogs . This may enhance target specificity but limit solubility. Amino vs. Carbonyl-Amino Linkages: The amino group in 3-(2-amino-1,3-thiazol-4-yl)propanoic acid facilitates hydrogen bonding, whereas the target compound’s carbonyl-amino bridge may engage in dipole interactions .
Pharmacological Potential
- While direct bioactivity data for the target compound are unavailable, structurally related thiazolepropanoic acid derivatives exhibit: Antibacterial activity (e.g., nitrobenzylidene-substituted analogs in ). Kinase inhibition (inferred from bicyclic systems in ). Synergistic effects with phenylpropenoids, as seen in Populus bud extracts .
Physicochemical Properties
- Lipophilicity: The cyclohexylmethyl group increases logP compared to amino- or Boc-protected analogs, suggesting improved blood-brain barrier penetration but lower aqueous solubility .
- Stability: The bicyclic system may confer resistance to metabolic degradation, similar to thieno-fused compounds in .
Q & A
Q. What are the key synthetic routes for 4-thiazolepropanoic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation, cyclization, and functionalization. For example, derivatives are synthesized via:
- Step 1 : Refluxing thiazole precursors with aryl aldehydes in ethanol (80–88% yield) .
- Step 2 : Reduction using NaBH3CN in methanol (85–90% yield) .
- Step 3 : Acid-catalyzed cyclization (e.g., HCl reflux for 8 hours, 70–75% yield) .
Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, acetic acid with sodium acetate under reflux (2.5–3 hours) improves cyclization efficiency .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, reflux, 2h | 80–88 |
| 2 | NaBH3CN, MeOH | 85–90 |
| 3 | Conc. HCl, 8h | 70–75 |
| Source: Adapted from |
Q. How is structural validation performed for these compounds?
- Methodological Answer : Structural confirmation relies on:
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR Analysis : ¹H NMR reveals aromatic protons (δ 8.39 ppm for nitro-substituted aryl groups) and stereochemistry (e.g., chiral center signals at δ 3.1–4.2 ppm) .
- Elemental Analysis : Validates molecular composition (e.g., C, H, N, S within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data arising from substituent variations?
- Methodological Answer : Contradictions often stem from substituent electronic/steric effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) may enhance binding to target enzymes but reduce solubility .
- Comparative assays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) and correlate with computational models (e.g., QSAR) to isolate substituent contributions .
- Data normalization : Use internal controls (e.g., reference drugs) to account for batch-to-batch variability .
Q. What computational methods aid in designing novel derivatives with improved stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the cyclohexylmethyl-octahydrocycloocta[b]pyridine core in solvent environments .
- DFT Calculations : Optimize reaction pathways (e.g., cyclization energy barriers) to reduce byproduct formation .
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to recommend optimal reflux times and catalyst ratios .
Q. How can researchers validate the stability of thiazolepropanoic acid derivatives under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate compounds in buffers (pH 1–9) and monitor degradation via HPLC. Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced stability at pH 7.4 .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points 90–240°C correlate with crystalline stability) .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; nitro-substituted derivatives are prone to light-induced isomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
